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molecular formula C7H9NO3 B1220127 5-Methyl-3-isoxazolepropionic acid CAS No. 80073-32-1

5-Methyl-3-isoxazolepropionic acid

Cat. No. B1220127
M. Wt: 155.15 g/mol
InChI Key: XSJUUJCTQWMNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002960

Procedure details

To a stirred suspension of 78.5 g of sodium hydride in 1 liter of tetrahydrofuran under nitrogen was added in portions 261 g of diethyl malonate. When evolution of hydrogen had ceased, 108 g of 3-chloromethyl-5-methylisoxazole was added and the reaction mixture was heated at reflux for four hours. A portion of the tetrahydrofuran (800 ml) was distilled off and 1 liter of 5% sodium hydroxide solution was added to the remaining mixture which was then heated at reflux for three hours and allowed to stand at room temperature for three days. The reaction mixture was filtered and the filtrate extracted with hexane. The aqueous layer was acidified with concentrated hydrochloric acid and extracted repeatedly with ethyl acetate. The ethyl acetate was removed in vacuo, 100 ml of pyridine added to the residue, and the mixture heated at reflux for three hours until evolution of carbon dioxide ceased. The mixture was concentrated in vacuo and the residue acidified with 6N hydrochloric acid and cooled. The solid which separated was collected and dissolved in methylene dichloride. The layers were separated and the methylene dichloride layer concentrated in vacuo. The residual solid was slurried with isopropyl acetate-hexane to give 75.4 g of 5-methyl-3-isoxazolepropanoic acid, m.p. 82°-84° C.
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11]CC)(=[O:10])[CH2:4][C:5](OCC)=O.[H][H].ClC[C:18]1[CH:22]=[C:21]([CH3:23])[O:20][N:19]=1>O1CCCC1>[CH3:23][C:21]1[O:20][N:19]=[C:18]([CH2:5][CH2:4][C:3]([OH:11])=[O:10])[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
78.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
261 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
108 g
Type
reactant
Smiles
ClCC1=NOC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for four hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
A portion of the tetrahydrofuran (800 ml) was distilled off
ADDITION
Type
ADDITION
Details
1 liter of 5% sodium hydroxide solution was added to the remaining mixture which
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with hexane
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed in vacuo, 100 ml of pyridine
ADDITION
Type
ADDITION
Details
added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours until evolution of carbon dioxide
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid which separated
CUSTOM
Type
CUSTOM
Details
was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene dichloride
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the methylene dichloride layer concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1=CC(=NO1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 75.4 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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